4-Cyclohexyl-phenol carbamate
Description
4-Cyclohexyl-phenol carbamate is a synthetic carbamate derivative characterized by a cyclohexyl group attached to a phenolic ring, which is further functionalized with a carbamate moiety (-O-(CO)-NH₂). Carbamates are widely studied for their biological activities, including acetylcholinesterase (AChE) inhibition, and their applications in agrochemicals and pharmaceuticals . The compound’s synthesis likely involves reacting 4-cyclohexylphenol with an isocyanate or phosgene derivative, a method analogous to the preparation of other phenolic carbamates .
Properties
IUPAC Name |
(4-cyclohexylphenyl) carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJNDQVPSBLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-phenol carbamate typically involves the reaction of 4-Cyclohexyl-phenol with a carbamoyl chloride in the presence of a base. One common method is the reaction of 4-Cyclohexyl-phenol with methyl carbamate in the presence of a tin catalyst, which proceeds smoothly in toluene at elevated temperatures . Another method involves the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-phenol carbamate can undergo various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to quinones under specific conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Hydrolysis: Carbamates can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Acid chlorides or alkyl halides can be used in substitution reactions involving the phenolic hydroxyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of carbamates.
Major Products Formed
Oxidation: Quinones
Substitution: Esters or ethers
Hydrolysis: Amines and carbon dioxide
Scientific Research Applications
4-Cyclohexyl-phenol carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-phenol carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form hydrogen bonds and participate in electrostatic interactions, which can modulate the activity of the target molecule . The conformational restriction imposed by the carbamate functionality can enhance the specificity and potency of the compound .
Comparison with Similar Compounds
Key Observations :
- Synthesis: Most carbamates in the evidence are synthesized via reactions between alcohols/phenols and isocyanates or chloroformates. For example, phenyl (4-hydroxyphenyl) carbamate is derived from 4-aminophenol and phenyl isocyanate , while cyclohexyl-containing analogs may use cyclohexylphenol derivatives as starting materials .
- Structural Impact on Properties: Substituents like hydroxyl groups (e.g., compound 5 ) or morpholinoethoxy chains (e.g., compound in ) influence lipophilicity and biological activity. The cyclohexyl group in 4-cyclohexyl-phenol carbamate likely enhances steric bulk and hydrophobicity compared to simpler phenyl carbamates.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- Melting Points : Bulky substituents like cyclohexyl or methylcyclohexene lower melting points (e.g., 37°C for compound in vs. 161°C for compound 5 ).
- Lipophilicity: Cyclohexyl and aromatic groups increase log k values, enhancing membrane permeability. For example, the morpholinoethoxy-substituted carbamate in likely has higher lipophilicity than hydroxylated analogs.
Functional and Application Differences
Key Observations :
- Cyclohexyl vs. Heptylcyclohexyl: The heptyl chain in 4-(trans-4-Heptylcyclohexyl)-phenol enhances liquid crystal properties, whereas the carbamate group in this compound may favor bioactivity.
- Sulfamoyl vs.
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